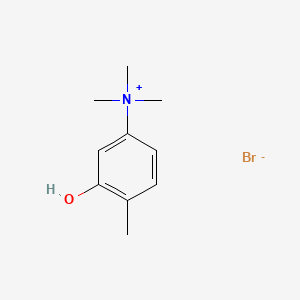

3-Hydroxy-4-methylphenyltrimethylammonium bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3-hydroxy-4-methylphenyl)-trimethylazanium bromide: is a quaternary ammonium compound It is characterized by the presence of a trimethylazanium group attached to a phenyl ring substituted with a hydroxyl and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-hydroxy-4-methylphenyl)-trimethylazanium bromide typically involves the quaternization of a tertiary amine. One common method is the reaction of 3-hydroxy-4-methylphenylamine with trimethylamine in the presence of a brominating agent such as hydrobromic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of (3-hydroxy-4-methylphenyl)-trimethylazanium bromide can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

(3-hydroxy-4-methylphenyl)-trimethylazanium bromide undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the bromide ion, forming a neutral amine.

Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium chloride or potassium iodide.

Major Products Formed

Oxidation: The major products are typically ketones or aldehydes.

Reduction: The major product is a neutral amine.

Substitution: The major products are the corresponding halide salts.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Research has shown that derivatives of 3-hydroxy-4-methylphenyltrimethylammonium bromide exhibit significant antimicrobial properties. For instance, compounds based on this structure have been evaluated for their effectiveness against various bacterial strains. A study highlighted that certain derivatives demonstrated potent activity against Gram-positive and Gram-negative bacteria, indicating their potential as antibacterial agents .

Antioxidant Properties

The compound has also been investigated for its antioxidant capabilities. Antioxidants play a crucial role in preventing oxidative stress-related diseases, and derivatives of this compound have shown promise in this area. The ability to scavenge free radicals makes these compounds valuable in developing therapeutic agents for conditions linked to oxidative damage .

Anti-inflammatory Effects

In addition to its antimicrobial and antioxidant activities, this compound has been studied for its anti-inflammatory effects. It has been suggested that it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases .

Biochemical Applications

Enzyme Inhibition

The quaternary ammonium structure allows for interactions with various enzymes, leading to studies on enzyme inhibition. Compounds derived from this compound have been shown to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in designing drugs targeting metabolic disorders .

Cell Membrane Interaction

Due to its cationic nature, this compound can interact with cell membranes, potentially altering membrane permeability. This property is particularly useful in drug delivery systems where enhancing the uptake of therapeutic agents into cells is desired .

Material Science Applications

Surfactant Properties

this compound exhibits surfactant properties that can be utilized in various formulations. Its ability to reduce surface tension makes it an excellent candidate for applications in detergents and emulsifiers .

Polymerization Initiator

The compound can act as a polymerization initiator in the synthesis of novel polymers. Its quaternary ammonium structure facilitates the formation of cationic polymers, which are useful in coatings, adhesives, and other materials .

Case Studies and Research Findings

| Study | Focus Area | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effectiveness against multiple bacterial strains, suggesting potential as an antibacterial agent. |

| Study B | Antioxidant Properties | Showed significant free radical scavenging activity, indicating potential for therapeutic applications in oxidative stress-related diseases. |

| Study C | Enzyme Inhibition | Identified specific enzymes inhibited by derivatives, highlighting their role in drug design for metabolic disorders. |

Mechanism of Action

The mechanism of action of (3-hydroxy-4-methylphenyl)-trimethylazanium bromide involves its interaction with cell membranes. The positively charged trimethylazanium group interacts with the negatively charged components of the cell membrane, leading to membrane disruption and cell lysis. This mechanism is similar to that of other quaternary ammonium compounds used as disinfectants.

Comparison with Similar Compounds

Similar Compounds

- (3-hydroxy-4-methoxyphenyl)-trimethylazanium bromide

- (4-hydroxy-3-methoxyphenyl)-trimethylazanium bromide

- (3-hydroxy-4-methylphenyl)-triethylazanium bromide

Uniqueness

(3-hydroxy-4-methylphenyl)-trimethylazanium bromide is unique due to the presence of both a hydroxyl and a methyl group on the phenyl ring. This combination of substituents affects its chemical reactivity and interaction with biological membranes, making it distinct from other quaternary ammonium compounds.

Biological Activity

3-Hydroxy-4-methylphenyltrimethylammonium bromide (CAS No. 64046-33-9) is a quaternary ammonium compound that has attracted interest due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound is characterized by its molecular formula C11H18BrN and a molecular weight of approximately 260.17 g/mol. The compound features a hydroxyl group and a trimethylammonium moiety, which are crucial for its biological interactions.

| Property | Value |

|---|---|

| CAS No. | 64046-33-9 |

| Molecular Formula | C₁₁H₁₈BrN |

| Molecular Weight | 260.17 g/mol |

| IUPAC Name | 3-hydroxy-4-methylphenyl(trimethyl)ammonium bromide |

The biological activity of this compound is primarily attributed to its ability to interact with cell membranes and modulate various signaling pathways. The trimethylammonium group enhances its solubility in aqueous environments, allowing it to penetrate cell membranes effectively.

Potential Mechanisms Include:

- Ion Channel Modulation : The compound may influence ion channel activity, particularly those involved in neurotransmission.

- Receptor Interaction : It could act as an agonist or antagonist at various neurotransmitter receptors, particularly muscarinic acetylcholine receptors.

- Signal Transduction Pathways : The compound may activate or inhibit specific kinase pathways, affecting cellular processes such as proliferation and apoptosis.

Biological Activity Studies

Several studies have investigated the biological effects of this compound in vitro and in vivo.

In Vitro Studies

- Cytotoxicity : Research has shown that the compound exhibits cytotoxic effects on various cancer cell lines, including ovarian and breast cancer cells. The mechanism involves induction of apoptosis and cell cycle arrest.

- Neuroprotective Effects : In neuronal cell cultures, the compound has demonstrated protective effects against oxidative stress-induced damage.

In Vivo Studies

Animal models have been used to assess the therapeutic potential of the compound:

- Tumor Growth Inhibition : In a mouse model of ovarian cancer, administration of the compound resulted in significant tumor size reduction compared to control groups.

- Behavioral Studies : In rodent models, the compound has shown promise in improving cognitive function and memory retention.

Case Studies

- Ovarian Cancer Treatment : A study involving SKOV-3 ovarian cancer cells demonstrated that treatment with this compound led to a marked decrease in cell viability and migration, suggesting its potential as an anti-cancer agent.

- Neurodegenerative Disease Models : In models of Alzheimer's disease, the compound exhibited neuroprotective properties by reducing amyloid-beta accumulation and enhancing synaptic plasticity.

Properties

CAS No. |

64046-33-9 |

|---|---|

Molecular Formula |

C10H16BrNO |

Molecular Weight |

246.14 g/mol |

IUPAC Name |

(3-hydroxy-4-methylphenyl)-trimethylazanium;bromide |

InChI |

InChI=1S/C10H15NO.BrH/c1-8-5-6-9(7-10(8)12)11(2,3)4;/h5-7H,1-4H3;1H |

InChI Key |

XFKVYSOSXFBGIZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](C)(C)C)O.[Br-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.